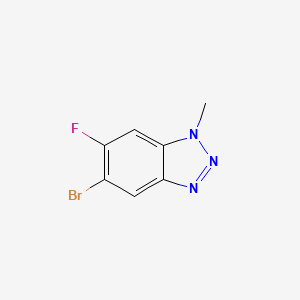

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXBGSDYACQLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718352 | |

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-48-5 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazonium Salt Formation and Coupling

A foundational approach for benzotriazole synthesis involves diazotization of o-nitroaniline derivatives followed by cyclization. For 5-bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, the starting material would require pre-functionalization with bromo and fluoro groups. As demonstrated in U.S. Patent US6605727B2, diazotization using anhydrous nitrosylsulfuric acid in concentrated sulfuric acid replaces traditional hydrochloric acid, enhancing safety and reducing byproduct formation.

The process involves:

-

Diazotization of 5-bromo-6-fluoro-2-nitroaniline under acidic conditions.

-

Coupling with a methyl-substituted phenol derivative in a multiphase system (e.g., toluene/water) with surfactants like HOSTAPUR SAS93 to stabilize intermediates.

-

Reduction of the intermediate nitro group to form the triazole ring using agents such as sodium dithionite or catalytic hydrogenation.

Key Advantages :

-

Avoids hazardous HCl fumes.

-

High regioselectivity due to electron-withdrawing effects of bromo and fluoro groups directing coupling.

Halogen-Directed Functionalization

Sequential Halogenation and Methylation

For late-stage functionalization, bromination and fluorination can be performed on a pre-formed 1-methylbenzotriazole scaffold. However, directing halogens to specific positions (C5 and C6) demands careful choice of directing groups and reaction conditions.

Example Protocol :

-

Start with 1-methyl-1,2,3-benzotriazole .

-

Bromination : Use N-bromosuccinimide (NBS) under radical or electrophilic conditions, leveraging the electron-deficient C5 position.

-

Fluorination : Employ Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at C6 via electrophilic substitution.

Limitations :

-

Low yields (<50%) due to competing halogenation at other positions.

-

Requires rigorous temperature control (-20°C to 0°C) to minimize side reactions.

Comparative Analysis of Synthetic Routes

Critical Considerations for Industrial Scalability

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzotriazole ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed:

Substitution Products: Various substituted benzotriazole derivatives.

Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound.

Coupling Products: Complex molecules with extended conjugation and functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways .

Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. They have shown promising results in preclinical studies .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor, especially for metals like copper and its alloys. It is also used in the formulation of photographic chemicals and as a stabilizer in various materials .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Benzotriazole vs. Benzoimidazole

- 5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS: 1008360-84-6):

- Core Structure : Contains a benzimidazole ring (two nitrogen atoms in adjacent positions) instead of benzotriazole.

- Reactivity : The imidazole ring is less electron-deficient than triazole, making it more prone to electrophilic substitution.

- Applications : Benzoimidazoles are widely used in pharmaceuticals (e.g., antiparasitic agents) due to their hydrogen-bonding capacity .

Benzotriazole vs. Benzoxazole

- 5-Bromo-6-fluoro-1,3-benzoxazole (CID: 97161601): Core Structure: Features an oxygen atom in place of two nitrogen atoms in the triazole ring. Molecular Weight: 230.01 g/mol, nearly identical to the target compound, but differing in solubility due to polarity variations .

Substituent Position and Reactivity

Halogenated Derivatives

5-Bromo-2-fluoro-3-methylbenzonitrile (CAS: 1110502-49-2):

5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS: 864773-66-0):

Reactivity Trends

Nucleophilic Substitution :

- The bromine atom in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes rapid substitution with secondary amines. In contrast, the bromine in 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is less reactive due to the electron-withdrawing triazole ring, which deactivates the aryl bromide toward nucleophilic displacement .

Biological Activity

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a heterocyclic compound belonging to the benzotriazole family. This compound has garnered attention in various fields of research due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 232.03 g/mol. The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound exhibits π–π stacking interactions and hydrogen bonding capabilities, which facilitate its binding to biological targets. This interaction can lead to the inhibition or modulation of enzymatic activity, affecting various biochemical pathways.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |

| Escherichia coli | 25 - 50 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound's antibacterial efficacy is comparable to standard antibiotics like nitrofurantoin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against pathogenic fungi.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.6 - 25 µg/mL |

| Aspergillus niger | 12.5 - 25 µg/mL |

The introduction of halogen substituents enhances the antifungal potency of the compound .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzotriazole derivatives, including this compound. Research indicates that this compound can protect cells from viral infections by modulating viral attachment processes.

Table 3: Antiviral Activity Data

| Virus | Effective Concentration (EC50) |

|---|---|

| Coxsackievirus B5 | 18.5 - 52 µM |

The compound demonstrated protective effects against viral cytotoxicity without exhibiting cytotoxicity itself .

Anticancer Potential

The anticancer activity of benzotriazole derivatives is an area of active research. Preliminary findings suggest that compounds similar to this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Apoptosis Induction

A study investigated the effects of benzotriazole derivatives on cancer cell lines and found that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms.

Q & A

Q. How can synthetic routes for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole be optimized to improve yield and purity?

- Methodological Answer : Optimization involves selecting reagents and conditions that minimize side reactions. For brominated heterocycles like this compound, stepwise halogenation (bromination followed by fluorination) under inert atmospheres (e.g., nitrogen) is recommended. Reaction monitoring via HPLC or GC-MS ensures intermediate stability. For example, substitution reactions with methyl groups may require controlled temperatures (0–5°C) to prevent over-alkylation . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) can isolate the target compound effectively.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substituent positions (e.g., methyl group at N1, bromine at C5). NMR is critical for verifying fluorine placement .

- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., CHBrFN).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, especially if steric hindrance from substituents complicates NMR interpretation .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances electrophilicity at C5, making it reactive in Suzuki-Miyaura couplings. Fluorine’s inductive effects stabilize adjacent positions, potentially directing regioselectivity. To test this, design Pd-catalyzed coupling experiments with aryl boronic acids, varying catalysts (e.g., Pd(PPh)) and bases (KCO vs. CsCO). Monitor reaction progress via TLC and compare yields under different conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzotriazoles?

- Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. For example, conflicting antimicrobial data could stem from differences in bacterial strains or solvent systems. To address this:

- Replicate assays using standardized protocols (e.g., CLSI guidelines).

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing bromine with chlorine) and testing against identical biological targets .

- Use multivariate statistical analysis (e.g., PCA) to isolate variables affecting activity .

Methodological and Theoretical Frameworks

Q. How can computational chemistry guide the design of derivatives for targeted drug discovery?

- Methodological Answer : Apply density functional theory (DFT) to calculate:

- Electron density maps to predict reactive sites.

- Docking simulations (e.g., AutoDock Vina) to assess binding affinity with protein targets (e.g., kinase enzymes).

- ADMET profiles (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME. Validate predictions with in vitro assays .

Q. What experimental designs are optimal for studying thermal stability in materials science applications?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For electronic applications (e.g., organic semiconductors), measure charge carrier mobility via field-effect transistor (FET) configurations. Compare results with benzothiadiazole analogs to contextualize performance .

Data Analysis and Interpretation

Q. How should researchers address inconsistent crystallographic data for halogenated benzotriazoles?

- Methodological Answer : Inconsistencies may arise from polymorphism or solvent inclusion. Mitigate by:

Q. What statistical methods are robust for analyzing substituent effects on reaction kinetics?

- Methodological Answer : Employ time-resolved kinetic studies (e.g., stopped-flow spectroscopy) to track reaction rates. Use Arrhenius plots to determine activation energies. For multivariate analysis, apply ANOVA to compare substituent groups (e.g., halogen vs. methyl) and their impact on rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.